molecular formula C10H11F2NO2 B8178538 3,4-Difluoro-D-homophenylalanine

3,4-Difluoro-D-homophenylalanine

Cat. No.: B8178538
M. Wt: 215.20 g/mol
InChI Key: CMYDRCBMHLOBSN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-D-homophenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,4-Difluoro-D-homophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-D-homophenylalanine involves its interaction with various molecular targets, primarily enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, potentially altering the activity of target proteins. This can lead to changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

  • 3,4-Difluoro-L-phenylalanine
  • 3,4-Difluoro-D-β-homophenylalanine
  • 3,4-Difluoro-L-β-homophenylalanine

Comparison: 3,4-Difluoro-D-homophenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring. This configuration can result in different biological activities and chemical reactivities compared to its L-configuration counterparts or other fluorinated phenylalanine derivatives .

Properties

IUPAC Name

(2S)-2-amino-4-(3,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYDRCBMHLOBSN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.